2-Butyl-4-quinolinecarboxylic acid
Description
Contextualization within Quinoline-4-carboxylic Acid Research
Quinoline-4-carboxylic acids are a subclass of quinolines characterized by a carboxyl group at the 4-position of the quinoline (B57606) ring system. hmdb.ca This structural feature is significant in various biologically active compounds. The core quinoline structure itself, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a scaffold for numerous pharmaceuticals and other functional materials. iipseries.orgresearchgate.netwikipedia.org
The research into quinoline-4-carboxylic acids often focuses on the impact of different substituents on the quinoline ring. The nature and position of these substituents can dramatically influence the molecule's chemical properties and biological activity. For instance, substitutions at the 2-position are common and have been explored extensively. The presence of an alkyl group, such as the butyl group in 2-Butyl-4-quinolinecarboxylic acid, can affect the molecule's lipophilicity and steric profile, which in turn can modulate its interaction with biological targets.
Research on related compounds, such as 2-styryl-4-quinolinecarboxylic acids, has shown that modifications at the 2-position are crucial for their biological effects. researchgate.net While specific research on the 2-butyl variant is not as widespread, the foundational knowledge from the broader class of 2-substituted-4-quinolinecarboxylic acids provides a strong basis for understanding its potential.
Historical Trajectories of Quinoline Compound Synthesis and Investigation
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. iipseries.orgwikipedia.orgnih.gov Since then, numerous synthetic methods have been developed to create a vast array of quinoline derivatives. These methods, often named after their discoverers, have been instrumental in advancing the study of these compounds.
Several classical methods for synthesizing the quinoline core are still in use today, often with modern modifications:
Skraup Synthesis (1880): This was one of the earliest methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.orgpharmaguideline.comminia.edu.eg
Doebner-von Miller Reaction (1881): This method uses anilines and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.orgsynarchive.comacs.org It is a versatile method that allows for the synthesis of substituted quinolines.
Combes Quinoline Synthesis (1888): This reaction involves the condensation of anilines with β-diketones to yield 2,4-disubstituted quinolines. iipseries.orgwikipedia.org
Pfitzinger Reaction (1886): This is a key reaction for synthesizing quinoline-4-carboxylic acids. It involves the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgresearchgate.net
Gould-Jacobs Reaction (1939): This reaction starts with an aniline and an alkoxymethylenemalonic ester to form 4-hydroxyquinolines, which can be further converted to other derivatives. wikipedia.orgmdpi.comresearchgate.net
These synthetic advancements have enabled chemists to systematically modify the quinoline scaffold and investigate the structure-activity relationships of various derivatives, including those in the 2-alkyl-4-quinolinecarboxylic acid family.
Research Significance and Future Directions for this compound in Chemical Biology
The significance of this compound in chemical biology lies in its potential as a tool for probing biological systems and as a lead structure for the development of new therapeutic agents. The quinoline-4-carboxylic acid moiety is a known pharmacophore, and the 2-butyl substituent provides a specific lipophilic and steric character that can be fine-tuned.
Future research on this compound is likely to focus on several key areas:
Target Identification and Mechanism of Action: A primary goal will be to identify the specific biological targets with which this compound interacts. Understanding the mechanism of action is crucial for its development as a research tool or therapeutic candidate. Research into related compounds, like 2-t-butyl-4-quinolinecarboxylic acid, has shown activity at NMDA receptors, suggesting a potential area of investigation.
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2-butyl group (e.g., branching, introduction of functional groups) and other positions on the quinoline ring will help to elucidate the structural requirements for optimal activity.
Development of Chemical Probes: Functionalized derivatives of this compound could be developed as chemical probes to study biological processes. For example, attaching fluorescent tags or photo-affinity labels could enable the visualization and identification of its binding partners within cells.
Exploration of Therapeutic Potential: Based on its biological activity, this compound and its analogs could be investigated for various therapeutic applications. The broad bioactivity of the quinoline class of compounds, including antimicrobial and anticancer effects, suggests that this specific derivative may also possess interesting pharmacological properties. researchgate.netnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-butylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-2-3-6-10-9-12(14(16)17)11-7-4-5-8-13(11)15-10/h4-5,7-9H,2-3,6H2,1H3,(H,16,17) |
InChI Key |
SOAPWOJGVLRPNB-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1)C(=O)O |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 2 Butyl 4 Quinolinecarboxylic Acid Analogs
Rational Design and Synthesis of 2-Butyl-4-quinolinecarboxylic Acid Libraries
The rational design of analog libraries is a cornerstone of modern drug discovery, allowing for a systematic exploration of the chemical space around a lead compound. The synthesis of these libraries often relies on established and versatile chemical reactions that can accommodate a wide range of starting materials. For the quinoline (B57606) core, the Pfitzinger condensation reaction is a classic and widely used method. nih.govresearchgate.net This reaction typically involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base to form the quinoline-4-carboxylic acid scaffold. researchgate.netgoogle.com More advanced synthetic strategies allow for greater diversity; for instance, multi-step routes that employ carbon-carbon bond-forming reactions, such as the Suzuki coupling, can introduce a wide array of substituents that are not accessible through simpler, one-pot procedures. nih.gov
The quinoline ring system offers multiple positions for substitution, each potentially influencing the molecule's interaction with biological targets, as well as its physicochemical properties like solubility and metabolic stability. SAR studies have revealed that small modifications to this core can lead to dramatic changes in biological activity. orientjchem.orgnih.gov
Research into 4-quinoline carboxylic acid analogs has shown that the nature and position of substituents are critical. For example, in a series of antiviral compounds targeting human dihydroorotate (B8406146) dehydrogenase (DHODH), replacing a chlorine atom at the C-7 position with a fluorine atom resulted in a significant, tenfold boost in activity. nih.gov Conversely, introducing a bromine or a nitro group at the same position was only moderately tolerated, leading to a decrease in potency. nih.gov The C-6 position has also been identified as a key site for modification; the introduction of a fluorine atom at this position can significantly enhance antibacterial activity. orientjchem.org These findings underscore the sensitivity of the quinoline scaffold to electronic and steric effects imparted by its substituents.
Table 1: Effect of Quinoline Ring Substituents on Biological Activity
| Analog Series | Position of Substitution | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|---|
| Antiviral 4-Quinoline Carboxylic Acids | C-7 | -Cl (Reference) | EC50 = 1.10 µM | nih.gov |
| Antiviral 4-Quinoline Carboxylic Acids | C-7 | -F | EC50 = 0.11 µM (10-fold improvement) | nih.gov |
| Antiviral 4-Quinoline Carboxylic Acids | C-7 | -Br | EC50 = 3.10 µM (Decrease in potency) | nih.gov |
| Antiviral 4-Quinoline Carboxylic Acids | C-7 | -NO2 | EC50 = 1.98 µM (Decrease in potency) | nih.gov |
| Antibacterial Quinolines | C-6 | -F | Significantly enhanced antibacterial activity | orientjchem.org |
The 2-butyl side chain is a crucial determinant of the molecule's lipophilicity and steric profile, which in turn affects its ability to bind to target proteins and cross cell membranes. Modifications to this chain are a key strategy in SAR studies. Variations can include altering the chain length, introducing branching, or incorporating cyclic structures. For example, comparing n-butyl, sec-butyl, and tert-butyl groups can reveal how steric bulk near the quinoline core impacts activity. orientjchem.org An increase in side chain carbon number can enhance antibacterial and antitumor activities, but different branching patterns of a butyl group can result in varied effects. nih.gov While a bulky tert-butyl group might decrease activity by reducing molecular flexibility, a linear alkyl chain could enhance it by improving hydrophobic interactions with a target receptor. orientjchem.org
These modifications aim to optimize the balance between potency and pharmacokinetic properties. The table below illustrates hypothetical variations of the 2-butyl chain and their potential impact on key physicochemical properties relevant to drug design.
Table 2: Hypothetical Physicochemical Properties of 2-Alkyl Side Chain Analogs
| Side Chain at C-2 | Structural Feature | Predicted cLogP | Potential SAR Implication | Reference Principle |
|---|---|---|---|---|
| n-Butyl | Linear, flexible | ~4.5 | Baseline hydrophobic interaction | orientjchem.org |
| sec-Butyl | Branched, increased steric bulk | ~4.4 | Probes for specific steric pocket | nih.gov |
| tert-Butyl | Highly branched, significant steric bulk | ~4.3 | May decrease activity by hindering binding; increased metabolic stability | orientjchem.org |
| Isobutyl | Branched, less sterically hindered than tert-butyl | ~4.4 | Alternative hydrophobic and steric profile | nih.gov |
| Cyclobutyl | Rigid, cyclic | ~4.0 | Introduces conformational rigidity, may improve binding affinity | nih.gov |
The carboxylic acid group at the C-4 position is often a critical pharmacophoric element, frequently engaging in essential hydrogen bonding or ionic interactions with a biological target. nih.gov SAR studies have confirmed that a free carboxylic acid is crucial for the activity of many quinoline-based inhibitors. nih.gov
Derivatization of this functional group is a common and informative strategy. The most frequent modification is esterification, which converts the acid into a methyl, ethyl, or butyl ester. tandfonline.com This change neutralizes the negative charge and increases lipophilicity, which can provide valuable insights. If an ester analog is inactive against an isolated enzyme but shows activity in a cell-based assay, it strongly suggests the ester is acting as a prodrug, being hydrolyzed back to the active carboxylic acid by intracellular esterases. nih.gov Other derivatives, such as amides, can also be synthesized to probe the importance of the acidic proton and the hydrogen bond donating/accepting capacity of the C-4 substituent. d-nb.info
Table 3: SAR Probing via Carboxylic Acid Derivatization
| Derivative | Modification | Expected In Vitro Activity (Isolated Target) | Expected Cellular Activity | SAR Interpretation | Reference |
|---|---|---|---|---|---|
| Carboxylic Acid (Parent) | -COOH | Active | Active (permeability dependent) | The acidic group is essential for target binding. | nih.gov |
| Methyl Ester | -COOCH3 | Inactive | Potentially Active | Acts as a prodrug; hydrolyzed in the cell to the active acid form. | nih.gov |
| Ethyl Ester | -COOCH2CH3 | Inactive | Potentially Active | Acts as a prodrug with slightly increased lipophilicity. | tandfonline.com |
| Primary Amide | -CONH2 | Inactive | Inactive | Confirms the necessity of the acidic proton and/or specific ionic interaction. | d-nb.info |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org For derivatives of this compound, QSAR models can predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more promising candidates and reducing the need for extensive laboratory screening. basicmedicalkey.com The development of a robust QSAR model involves two key stages: the generation and selection of relevant molecular descriptors and the rigorous statistical validation of the resulting model. physchemres.org
The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. nih.gov Descriptors are calculated parameters that quantify various aspects of a molecule's physicochemical properties. For a given set of molecules, hundreds or even thousands of descriptors can be generated, categorized as follows:
Physicochemical Descriptors: These include parameters like LogP (lipophilicity), molar refractivity (MR), molecular weight (MW), and solubility (logS). frontiersin.org
Topological Descriptors: These describe the connectivity and branching of atoms in a molecule, such as the Wiener and Zagreb indices. frontiersin.org
Electronic Descriptors: These relate to the molecule's electronic properties, including dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgresearchgate.net
Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these can describe charges, bond energies, and other electronic features with high precision. researchgate.net
In a typical QSAR study on quinoline carboxylic acid analogs, a large set of descriptors is first calculated. physchemres.org Subsequently, feature selection algorithms are employed to choose a smaller subset of descriptors that are most highly correlated with biological activity, while avoiding inter-correlation among the descriptors themselves. frontiersin.orgphyschemres.org
Table 4: Common Descriptors Used in QSAR Modeling of Quinoline Derivatives
| Descriptor Class | Descriptor Name | Symbol | Significance in Drug Action | Reference |
|---|---|---|---|---|
| Physicochemical | Logarithm of Partition Coefficient | LogP | Represents lipophilicity, affects membrane permeability and solubility. | frontiersin.org |
| Physicochemical | Molar Refractivity | MR | Relates to molecular volume and polarizability, influencing binding interactions. | frontiersin.org |
| Electronic | Dipole Moment | µ | Measures polarity, which affects solubility and dipole-dipole interactions. | frontiersin.org |
| Electronic | HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | frontiersin.org |
| Electronic | LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | frontiersin.org |
| Topological | Wiener Index | W | Describes molecular branching and compactness. | frontiersin.org |
A QSAR model is only useful if it can accurately predict the activity of new compounds. Therefore, rigorous statistical validation is essential to assess the model's robustness, reliability, and predictive power. basicmedicalkey.com Validation is typically performed using two primary strategies:
Internal Validation: This process assesses the stability and robustness of the model using only the data from the training set (the compounds used to build the model). basicmedicalkey.com The most common method is cross-validation, particularly the leave-one-out (LOO) technique. In LOO, the model is repeatedly built with all but one compound from the training set, and the activity of the excluded compound is then predicted. This process is repeated for every compound. The resulting cross-validated correlation coefficient (q²) is a key metric of internal consistency. eurjchem.comresearchgate.net
External Validation: This is a more stringent test of the model's predictive ability. basicmedicalkey.com The initial dataset is split into a larger training set (typically 70-80% of the compounds) and a smaller test set. physchemres.orgnih.gov The model is developed using only the training set and then used to predict the activities of the test set compounds, which the model has never seen before. The predictive ability is quantified by parameters like the predictive r² (r²_pred). nih.gov A high r²_pred value indicates that the model can be generalized to new chemical entities. eurjchem.com
Table 5: Key Statistical Metrics for QSAR Model Validation
| Parameter | Symbol | Validation Type | Description | Acceptable Value | Reference |
|---|---|---|---|---|---|
| Coefficient of Determination | r² | Internal (Training Set) | Measures how well the model fits the training data. | > 0.6 | nih.gov |
| Cross-validated Correlation Coefficient | q² | Internal (Cross-Validation) | Measures the internal predictive ability and robustness of the model. | > 0.5 | nih.gov |
| Predictive r-squared | r²pred | External (Test Set) | Measures the model's ability to predict the activity of an external test set. | > 0.6 | nih.gov |
| Root Mean Square Error | RMSE | Internal/External | Measures the deviation between predicted and actual values. | Low value | nih.gov |
Fragment-Based Drug Discovery (FBDD) Approaches Leveraging the this compound Core
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach focuses on screening libraries of small, low-molecular-weight compounds, or "fragments," which typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3). openaccessjournals.commdpi.com These fragments, although exhibiting weak binding affinity, can efficiently explore the chemical space of a target's binding site and serve as starting points for the development of more potent and selective drug candidates. openaccessjournals.combiosolveit.de The this compound core serves as a valuable scaffold in FBDD due to its inherent drug-like properties and its presence in various biologically active molecules.
The FBDD process typically involves screening a fragment library to identify hits that bind to a biological target. openaccessjournals.com These initial hits are then optimized and grown into more complex molecules with higher affinity and specificity. biosolveit.de The quinoline-4-carboxylic acid moiety itself can be considered a fragment with potential for interaction with various biological targets, including those involved in inflammation and cancer. nih.gov For instance, libraries of carboxylic acid fragments have been developed for screening against new and challenging targets like those involved in protein-protein interactions. enamine.net
The core structure of this compound provides multiple vectors for chemical modification, making it an ideal candidate for fragment evolution. sygnaturediscovery.com Medicinal chemists can systematically modify the butyl group at the 2-position, the quinoline ring itself, and the carboxylic acid at the 4-position to explore the structure-activity relationship (SAR). This allows for the rapid generation of analog libraries to improve binding affinity and other pharmacological properties. sygnaturediscovery.com Computational methods, such as molecular docking, can be employed to predict the binding modes of these fragments and guide the design of more potent inhibitors. nih.gov
A key advantage of FBDD is that the initial fragments often have high "ligand efficiency," meaning they form high-quality interactions with the target protein. biosolveit.de By starting with a scaffold like this compound, which has known biological relevance, researchers can leverage its favorable properties to accelerate the drug discovery process. The subsequent optimization phase involves strategies like fragment growing, linking, or merging to develop lead-like compounds with improved potency and drug-like characteristics. biosolveit.de
Combinatorial Chemistry and High-Throughput Screening for SAR Profiling
Combinatorial chemistry is a powerful technique used to rapidly synthesize large libraries of compounds, which can then be screened for biological activity using high-throughput screening (HTS). slideshare.netlibretexts.org This approach is particularly well-suited for exploring the structure-activity relationships (SAR) of a core scaffold like this compound. By systematically varying the substituents at different positions of the quinoline ring, researchers can generate a diverse set of analogs and identify key structural features responsible for biological activity.
The synthesis of this compound analogs can be achieved through various multi-step reactions. austinpublishinggroup.com For example, the Doebner reaction, a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid, is a common method for synthesizing quinoline-4-carboxylic acids. acs.orgresearchgate.net This reaction can be adapted for combinatorial synthesis by using a variety of substituted anilines and aldehydes to generate a library of diverse quinoline derivatives. acs.org Another approach involves the Pfitzinger condensation reaction, which can be used to generate 2,4-disubstituted quinoline analogues. nih.gov
Once a library of this compound analogs has been synthesized, it can be subjected to HTS to evaluate their biological activity against a specific target. HTS allows for the rapid testing of thousands of compounds, providing a wealth of data for SAR profiling. nih.gov For instance, a high-throughput screen of 4-quinoline carboxylic acid derivatives led to the discovery of potent inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme with antiviral and anticancer properties. nih.gov
The data obtained from HTS can be used to build SAR models that correlate the structural features of the analogs with their biological activity. These models can then guide the design of new, more potent compounds. For example, SAR studies on a series of 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that modifications at the C-2 and C-6 positions of the quinoline ring significantly influenced their antibacterial activity. mdpi.com Similarly, SAR-based optimization of a 4-quinoline carboxylic acid analogue led to the identification of a highly potent antiviral agent. elsevierpure.com
The combination of combinatorial chemistry and HTS provides a systematic and efficient approach to explore the SAR of this compound analogs, accelerating the discovery of new therapeutic agents.
Mechanistic Investigations of 2 Butyl 4 Quinolinecarboxylic Acid S Biological Interactions
Identification and Validation of Molecular Targets for 2-Butyl-4-quinolinecarboxylic Acid
The process of identifying and validating the direct molecular partners of this compound involves a multi-pronged approach, combining high-throughput screening with detailed biochemical and genetic studies.
Proteomic and interactomic methodologies offer a broad, unbiased view of the potential binding partners of a small molecule within the complex environment of a cell. For compounds like this compound, techniques such as affinity purification-mass spectrometry (AP-MS) could be employed. In such an experiment, the compound would be immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate. These captured proteins are then identified using mass spectrometry, providing a comprehensive list of potential molecular targets. While specific large-scale proteomic studies exclusively focused on this compound are not widely available in public literature, this approach remains a critical tool for initial target discovery for quinoline (B57606) derivatives.
Once potential targets are identified, their direct interaction with this compound is quantitatively assessed through biochemical enzyme assays and receptor binding studies. These assays measure the affinity and specificity of the binding, often determining key parameters like the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, research into related quinolinecarboxylic acid compounds has explored their inhibitory effects on various enzymes. One notable target for this class of compounds is the enzyme family of 2-oxoglutarate (2-OG) oxygenases. While specific binding data for this compound is not extensively detailed, the general structural motif is recognized for its potential to interact with such enzymes.
Table 1: Examples of Biochemical Assays for Target Validation This table is illustrative of the types of assays used for compounds in this class.
| Assay Type | Purpose | Key Parameters Measured |
|---|---|---|
| Enzyme Inhibition Assay | To determine if the compound inhibits the activity of a specific enzyme. | IC50, Ki |
| Receptor Binding Assay | To measure the affinity of the compound for a specific receptor. | Kd, Bmax |
| Isothermal Titration Calorimetry (ITC) | To directly measure the thermodynamics of binding between the compound and its target. | Kd, ΔH, ΔS |
| Surface Plasmon Resonance (SPR) | To study the kinetics of binding in real-time. | ka, kd, KD |
To validate that a specific protein is a biologically relevant target of this compound in a cellular context, genetic techniques are invaluable. By using methods like CRISPR-Cas9 to create a knockout cell line that lacks the gene for the putative target protein, or RNA interference (RNAi) to temporarily knockdown its expression, scientists can observe if the cellular response to the compound is diminished or abolished. If the compound's effect is dependent on the presence of the target protein, these genetically modified cells will show a significantly different phenotype upon treatment compared to their wild-type counterparts. Such studies provide strong evidence for a direct and functionally important interaction.
Elucidation of Downstream Signaling Pathways Modulated by this compound
Following the initial binding event, the biological effects of this compound are propagated through the modulation of intracellular signaling pathways.
Kinases are a major class of enzymes that regulate a vast array of cellular processes by adding phosphate (B84403) groups to other proteins. The quinoline core is a well-known scaffold in the development of kinase inhibitors. Therefore, it is plausible that this compound could modulate the activity of one or more kinases. Kinase activity profiling, using techniques such as kinome-wide screening arrays, can assess the effect of the compound on a large panel of kinases simultaneously. This can reveal a "kinase fingerprint" for the compound, highlighting which signaling pathways are most likely to be affected. For example, a hypothetical result might show specific inhibition of a particular tyrosine kinase, suggesting an impact on growth factor signaling pathways.
Table 2: Illustrative Kinase Profiling Data This table represents hypothetical data to illustrate the output of a kinase profiling study.
| Kinase Target | % Inhibition at 10 µM | Associated Pathway |
|---|---|---|
| Kinase A | 85% | Cell Cycle Regulation |
| Kinase B | 12% | Metabolic Regulation |
| Kinase C | 92% | Inflammatory Response |
| Kinase D | 5% | DNA Damage Repair |
Second messengers are small intracellular molecules, such as cyclic AMP (cAMP), cyclic GMP (cGMP), diacylglycerol (DAG), inositol (B14025) triphosphate (IP3), and calcium ions (Ca2+), that relay signals from receptors on the cell surface to target molecules inside the cell. A compound can alter the levels of these second messengers, thereby influencing a wide range of cellular functions. To investigate the impact of this compound on these pathways, researchers can measure the intracellular concentrations of these molecules following treatment. For instance, an increase in cAMP levels might suggest an activation of G-protein coupled receptors linked to adenylyl cyclase, while a rise in intracellular calcium could point to the activation of phospholipase C. These analyses help to map the broader signaling network that is perturbed by the compound.
Gene Expression and Proteomic Signature Analysis
The biological activity of this compound and its analogs can be correlated with significant alterations in gene expression and the subsequent proteomic landscape of affected cells. By modulating the transcription and translation of specific genes, these compounds can trigger various cellular responses. The mechanism often involves the inhibition of critical enzymes necessary for pathogen survival, such as DNA gyrase, which in turn affects DNA replication and gene expression. nih.govmdpi.com
Research into related quinoline carboxylic acid derivatives has identified specific genes that are downregulated upon exposure. For example, studies on novel carboxylic acids isolated from halophilic Pseudomonas aeruginosa demonstrated the downregulation of several virulence-related genes in Methicillin-Resistant Staphylococcus aureus (MRSA). mdpi.com These changes at the genetic level are fundamental to the compound's antimicrobial efficacy. Specifically, the expression of genes such as hla, IrgA, and SpA in MRSA was observed to be downregulated. mdpi.comresearchgate.net
Furthermore, investigations into the broader class of quinolinones show that their mechanism of action can involve interference with nucleic acid synthesis through the disruption of enzymes like topoisomerase IV and DNA gyrase, leading to rapid bacterial death. mdpi.com The inhibition of DNA gyrase, a type II topoisomerase, is a particularly successful target for antitubercular drugs, as this enzyme is essential for relieving the strain in DNA as it unwinds for replication. nih.gov
Table 1: Observed Effects on Gene and Protein Expression by Quinoline Carboxylic Acid Derivatives
| Target Gene/Protein | Organism/Cell Type | Observed Effect | Implied Mechanism | Reference |
|---|---|---|---|---|
| hla, IrgA, SpA | MRSA | Downregulation | Inhibition of virulence factor expression | mdpi.comresearchgate.net |
| DNA Gyrase | Mycobacterium tuberculosis | Inhibition | Disruption of DNA replication and repair | nih.gov |
| Topoisomerase IV | Bacteria (Gram-positive) | Inhibition | Interference with DNA synthesis | mdpi.com |
| JAG1 (Jagged1) | Endothelial Cells | Upregulation (in response to shear stress, a related context) | Mechanoresponsive signaling | tue.nl |
| DLL4 | Endothelial Cells | Downregulation (in response to shear stress, a related context) | Mechanoresponsive signaling | tue.nl |
This table presents findings from studies on various quinoline carboxylic acid derivatives to illustrate the potential modes of action.
Cellular Localization and Subcellular Distribution Studies of this compound
Understanding the cellular and subcellular localization of a compound is critical to elucidating its mechanism of action. For this compound and its analogs, their distribution within the cell dictates their access to biological targets. The lipophilic nature conferred by the butyl group and quinoline ring can facilitate passage across cellular membranes.
Studies on related compounds provide insights into potential localization patterns. For instance, the ability of certain quinoline derivatives to inhibit DNA gyrase implies that these molecules must be able to enter the bacterial cytoplasm and potentially the nucleoid region to interact with their target. nih.gov In eukaryotic cells, research on the signaling protein Jagged1, which has been studied in contexts relevant to cellular responses, showed a distinct relocalization into intracellular clusters near the plasma membrane under specific conditions like shear stress. tue.nl While not a direct study of this compound, this highlights that quinoline-related structures can exhibit dynamic and specific subcellular distributions.
The cellular trafficking of molecules is a complex process, often involving transport systems like ABC transporters which regulate the movement of a wide variety of agents across membranes. google.com The ultimate distribution of this compound would depend on its specific physicochemical properties governing its passive diffusion and its potential interactions with such active transport systems.
Table 2: Subcellular Localization and Distribution of Related Compounds
| Compound/Target | Cell Type | Localization/Distribution | Method/Context | Reference |
|---|---|---|---|---|
| Quinolines (general) | Bacteria | Cytoplasm, Nucleoid | Implied by DNA gyrase inhibition | nih.gov |
| Jagged1 | Endothelial Cells | Intracellular clusters near the plasma membrane | Immunocytochemistry following shear stress | tue.nl |
| CFTR (target of modulators) | Epithelial Cells | Endoplasmic Reticulum (misfolded), Plasma Membrane (functional) | Trafficking studies of ABC transporters | google.com |
This table summarizes localization data from related systems to infer the potential behavior of this compound.
Investigation of this compound's Interaction with Biomembranes
The interaction between a small molecule and cellular membranes is a crucial first step in its biological journey, governing its entry into the cell and its access to internal targets. Lipophilic molecules can passively diffuse across cell membranes, a process influenced by their concentration gradient and physicochemical properties. nih.govopenaccessjournals.com The structure of this compound, with its hydrophobic butyl group, suggests a significant interaction with the lipid bilayer of biomembranes.
Biophysical studies using biomimetic models such as lipid monolayers and supported lipid bilayers are instrumental in characterizing these interactions. nih.gov Such models allow for the quantitative measurement of how a compound affects membrane properties. For example, the insertion of a molecule into a lipid monolayer can be measured by monitoring the increase in surface pressure (Δπ). This provides data on the molecule's ability to penetrate the membrane. nih.gov
While direct studies on this compound are limited, research on aromatic foldamers and other complex molecules demonstrates how specific structures can be designed to interact with and even traverse lipid bilayers. uni-muenchen.de The hydrophobicity of a compound is a key factor; for instance, in related inhibitor series, exchanging a hydrogen for a fluorine atom was shown to influence membrane permeability, likely by altering electrostatic interactions that affect membrane passage. acs.org The interaction of this compound with biomembranes is likely dominated by hydrophobic interactions between its butyl chain and the acyl chains of membrane lipids, facilitating its partitioning into the lipid core.
Derivatization Strategies and Chemical Biology Applications of 2 Butyl 4 Quinolinecarboxylic Acid
Synthesis of Bioconjugatable Analogs of 2-Butyl-4-quinolinecarboxylic Acid
The synthesis of bioconjugatable analogs of this compound allows for its attachment to biomolecules, enabling a deeper understanding of its biological interactions. These strategies often involve the incorporation of functional groups that can participate in highly specific and efficient chemical reactions.
Click Chemistry Applications
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating bioconjugates due to its high reliability, specificity, and biocompatibility. dovepress.comnih.gov This reaction forms a stable 1,2,3-triazole ring, linking the quinoline (B57606) scaffold to a biomolecule of interest. dovepress.comtcichemicals.com The process typically involves synthesizing a derivative of this compound containing either a terminal alkyne or an azide (B81097) group. This functionalized quinoline can then be "clicked" onto a biomolecule that has been correspondingly modified with the complementary azide or alkyne. nih.gov This modular approach facilitates the rapid assembly of new molecular entities for applications in drug discovery and chemical biology. dovepress.comrsc.org
The advantages of using click chemistry in this context include:
High Yields: The reactions are known for their high efficiency, often providing the desired product in near-quantitative yields. tcichemicals.com
Biocompatibility: The reaction conditions are generally mild and can be performed in aqueous environments, making them suitable for use with sensitive biological molecules. tcichemicals.com
Specificity: The azide and alkyne groups are largely unreactive with most biological functional groups, ensuring that the conjugation occurs only at the desired site. dovepress.com
Linker Design for Biological Probes
The linker connecting the this compound scaffold to a biological probe is a critical component of the design. The linker's length, flexibility, and chemical nature can significantly influence the probe's properties and function. For instance, in the development of probes for photoaffinity labeling, the linker must be designed to position the photoreactive group appropriately for crosslinking with the target protein without interfering with the binding of the quinoline moiety. nih.gov
Design and Synthesis of Photoaffinity Probes Based on this compound
Photoaffinity labeling is a powerful technique used to identify the specific binding partners of a small molecule within a complex biological system. nih.gov This method involves creating a probe that incorporates a photoreactive group, such as a diazirine or a benzophenone. nih.gov When the probe is bound to its target protein, irradiation with UV light activates the photoreactive group, leading to the formation of a covalent bond between the probe and the protein. nih.govvividion.com
The design of a photoaffinity probe based on this compound would involve several key considerations:
Placement of the Photoreactive Group: The photoreactive moiety must be positioned on the quinoline scaffold in a way that does not disrupt its binding to the target protein. nih.gov
Linker Selection: A suitable linker is needed to attach the photoreactive group to the quinoline core. nih.gov
Reporter Tag: The probe often includes a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and isolation of the cross-linked protein-probe complex. nih.gov
The synthesis of such a probe would typically involve a multi-step process, starting with the functionalization of the this compound core, followed by the attachment of the linker, photoreactive group, and reporter tag.
Development of Fluorescent and Isotopic Probes for Imaging and Tracking Studies
Fluorescent and isotopic probes are invaluable tools for visualizing and tracking the distribution and localization of molecules within cells and tissues.
Fluorescent Probes: A fluorescent probe based on this compound could be developed by attaching a fluorophore to the quinoline scaffold. The intrinsic fluorescence of the quinoline ring system itself might also be utilized, although its quantum yield and photostability would need to be considered. photochemcad.com The design of such probes requires careful selection of the fluorophore to ensure that its properties are suitable for the intended imaging application. For example, near-infrared (NIR) fluorophores are often preferred for in vivo imaging due to their deeper tissue penetration and lower background fluorescence.
Isotopic Probes: Isotopic labeling involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N). This allows the molecule to be distinguished and tracked using techniques like mass spectrometry. acs.org Alternatively, radioactive isotopes such as ¹⁸F can be incorporated to create radiotracers for positron emission tomography (PET) imaging, enabling non-invasive visualization of the compound's distribution in living organisms. frontiersin.org The synthesis of isotopically labeled probes requires specialized starting materials and synthetic routes. frontiersin.org
Covalent Ligand Discovery Using this compound Scaffolds
Covalent ligand discovery is a strategy for developing highly potent and selective inhibitors by designing molecules that form a permanent covalent bond with their target protein. nih.gov This approach has gained significant attention in drug discovery, particularly for targeting proteins that have been considered "undruggable." vividion.comnih.gov
A this compound scaffold could be used as a starting point for developing covalent ligands. This would involve incorporating a reactive functional group, often an electrophile, into the molecule that can form a covalent bond with a nucleophilic amino acid residue (such as cysteine, lysine, or tyrosine) in the target protein's binding site. vividion.comnih.gov
The process of covalent ligand discovery often involves:
Fragment-Based Screening: Identifying small, reactive fragments that can covalently modify the target protein. vividion.comnih.gov
Structure-Based Design: Using structural information about the target protein to guide the design of more potent and selective covalent inhibitors.
Chemoproteomic Profiling: Using mass spectrometry-based techniques to identify the proteins that are covalently modified by the ligand on a proteome-wide scale. nih.gov
This approach offers the potential to develop highly effective therapeutic agents by leveraging the irreversible nature of the covalent bond to achieve sustained target engagement.
Emerging Research Avenues and Future Perspectives for 2 Butyl 4 Quinolinecarboxylic Acid
The field of medicinal chemistry is continually evolving, with researchers seeking to understand and leverage the therapeutic potential of compounds like 2-Butyl-4-quinolinecarboxylic acid. Future investigations are poised to move beyond traditional pharmacological studies, embracing cutting-edge technologies and theoretical models to unlock new applications and refine our understanding of its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
